N-methyl-1,3-benzothiazol-2-amine hydrobromide
Description
N-Methyl-1,3-benzothiazol-2-amine hydrobromide is a benzothiazole derivative characterized by an N-methyl group at the 2-amino position and a hydrobromide counterion. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen-containing aromatic ring, widely studied for their pharmacological and material science applications. The hydrobromide salt enhances solubility in polar solvents, making it advantageous for synthetic and biological applications.
Properties
IUPAC Name |
N-methyl-1,3-benzothiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.BrH/c1-9-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGKLZSZPIWJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2S1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,3-benzothiazol-2-amine hydrobromide typically involves the reaction of 1-methyl-3-phenyl thiourea with thionyl chloride in chloroform. The reaction is carried out at a temperature of 50-60°C for about 2 hours. After the reaction is complete, the mixture is cooled, and the product is isolated by adding water and separating the layers .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,3-benzothiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced forms of the compound. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-methyl-1,3-benzothiazol-2-amine hydrobromide has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzothiazole can inhibit key enzymes in bacterial cells, such as DNA gyrase, leading to disrupted DNA replication and cell death. This mechanism positions the compound as a potential candidate for developing new antibacterial agents .
Case Study: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of benzothiazole and evaluated their activity against common bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. The presence of substituents such as nitro and bromo groups significantly enhanced the antibacterial efficacy of these compounds .
| Compound | Structure Characteristics | Antibacterial Activity |
|---|---|---|
| This compound | Contains a methyl group; potential for enhanced reactivity | Moderate against E. coli |
| 5-Bromo-N-methyl-1,3-benzothiazol-2-amine | Contains a bromo group; significant antibacterial properties | High against Staphylococcus aureus |
Biological Studies
Anticancer Properties
Research has indicated that compounds derived from benzothiazole exhibit anticancer activities. For instance, this compound has been shown to induce apoptosis in cancer cell lines through various biochemical pathways .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR study evaluated the effects of various substitutions on the benzothiazole ring. It was found that specific modifications could enhance cytotoxicity against cancer cells while reducing toxicity to normal cells. This highlights the potential for developing targeted cancer therapies based on this compound .
Materials Science
This compound is also being explored in materials science for its electronic properties. The compound's ability to form stable complexes with metals makes it useful in creating novel materials with specific electronic or optical characteristics.
Applications in Ligand Development
Recent studies have focused on using benzothiazole derivatives as ligands for metal extraction processes. The unique binding properties of these compounds allow for selective metal ion capture, which is crucial in environmental remediation efforts .
Mechanism of Action
The mechanism of action of N-methyl-1,3-benzothiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Data for Benzothiazol-2-Amine Derivatives
Key Observations:
- Substituent Position : Methyl or methoxy groups on the benzene ring (e.g., BT-2, BT-3) increase hydrophobicity compared to N-methylated derivatives. The N-methyl group in the target compound likely reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions .
- Salt Formation : Hydrobromide salts (e.g., 4-chloro analog) improve aqueous solubility compared to free bases, critical for biological applications .
- Synthesis Yields : Yields for ring-substituted analogs range from 62–72%, suggesting that N-methylation steps (if required) may introduce additional synthetic challenges .
Spectroscopic and Structural Features
- 1H NMR :
- N-Methyl protons (e.g., in N-CH3) typically resonate as singlets near δ 3.3 ppm, as seen in related N-methylated benzothiazoles .
- Free NH2 groups (e.g., in BT-2) appear as singlets at δ 3.89–4.22 ppm, while protonated NH2 in hydrobromide salts may show downfield shifts or broadening due to reduced electron density .
- IR Spectroscopy :
- NH2 stretching vibrations in free amines (3390–3340 cm⁻¹) are absent in the hydrobromide salt, replaced by broader N-H stretches from protonated amines .
Biological Activity
N-methyl-1,3-benzothiazol-2-amine hydrobromide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is a benzothiazole derivative characterized by the presence of a methyl group at the nitrogen atom and a hydrobromide salt form. The benzothiazole ring is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzothiazole derivatives, including this compound. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated several substituted benzothiazoles and identified notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | Moderate |
| Escherichia coli | 100 µg/mL | Mild |
| Pseudomonas aeruginosa | 75 µg/mL | Moderate |
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. Research indicates that modifications in the benzothiazole structure can enhance their efficacy against various cancer cell lines. For example, compounds with specific substituents showed increased antiproliferative activity against human cancer cells .
Case Study: Anticancer Activity Evaluation
In a recent study, this compound was tested against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : Benzothiazoles are known to inhibit DNA gyrase and topoisomerase, enzymes critical for DNA replication and repair. This inhibition disrupts bacterial growth and can induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis through ROS accumulation .
Research Applications
The unique properties of this compound make it a candidate for various applications:
- Medicinal Chemistry : As an intermediate in synthesizing more complex pharmaceutical agents.
- Material Science : Utilized in developing new materials with specific electronic or optical properties due to its unique chemical structure .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-methyl-1,3-benzothiazol-2-amine hydrobromide, and how can reaction conditions be optimized?
- Synthetic Routes :
-
Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives with carbonyl compounds. For example, bromination of precursor molecules (e.g., 4-ethyl-1,3-benzothiazole) using bromine in acetic acid or chloroform .
-
Step 2 : N-methylation of the amine group using methylating agents (e.g., methyl iodide) under basic conditions .
-
Step 3 : Salt formation (hydrobromide) via reaction with HBr in a polar solvent like ethanol.
- Optimization :
-
Control temperature during bromination (e.g., 0–25°C) to minimize side reactions .
-
Use sodium acetate as a catalyst to enhance reaction efficiency in cyclization steps .
-
Monitor pH during salt formation to ensure stoichiometric protonation.
Table 1 : Example Reaction Conditions for Bromination
Parameter Optimal Range Temperature 0–25°C Solvent Acetic acid Reaction Time 4–6 hours Yield 70–85%
Q. What spectroscopic methods are used to characterize this compound?
- 1H/13C NMR : Assign peaks based on substituent effects. For example:
-
Benzothiazole protons resonate at δ 6.5–8.0 ppm .
-
N-methyl groups appear as singlets near δ 3.0–3.5 ppm .
- IR Spectroscopy : Confirm amine (-NH, ~3200 cm⁻¹) and C=N/C-S stretches (1600–1500 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak for C₈H₉N₂S·HBr = 245.1 g/mol).
Table 2 : Key Spectral Signatures
Technique Key Peaks/Features 1H NMR δ 3.3 (s, N-CH3), δ 7.2–7.8 (Ar-H) IR 3200 cm⁻¹ (N-H), 1590 cm⁻¹ (C=N)
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of N-methyl-1,3-benzothiazol-2-amine derivatives?
- Substituent Impact :
- Electron-withdrawing groups (e.g., Br at position 6) enhance electrophilic substitution at the 4-position by polarizing the aromatic ring .
- N-methylation reduces nucleophilicity of the amine group, altering binding interactions in biological assays .
- Methodology :
- Use Hammett constants (σ) to predict regioselectivity in substitution reactions.
- Compare reaction rates of brominated vs. non-brominated derivatives in cross-coupling reactions .
Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?
- Cell Lines :
- Colon cancer (HCT-116, HT29) and leukemia (K562) models are standard for benzothiazole derivatives .
- Assays :
- MTT Assay : Measure IC₅₀ values after 48–72 hours of exposure.
- Apoptosis Detection : Use Annexin V/PI staining to quantify cell death pathways.
- Mechanistic Studies :
- Perform Western blotting to assess caspase-3 activation or Bcl-2/Bax ratios .
Q. How can crystallographic data (e.g., SHELX) resolve structural ambiguities in benzothiazole derivatives?
- SHELX Workflow :
- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) to refine bond lengths and angles .
- Refinement : Apply SHELXL for small-molecule refinement, adjusting thermal parameters and occupancy for disordered atoms .
- Case Study :
- For N-methyl derivatives, confirm the planar geometry of the benzothiazole ring and HBr salt coordination via Fourier maps .
Methodological Guidance
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Step 1 : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at positions 4, 6, and 7.
- Step 2 : Test analogs against a panel of biological targets (e.g., kinases, bacterial enzymes) .
- Step 3 : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .
Q. What computational tools predict the pharmacokinetic properties of benzothiazole derivatives?
- ADMET Prediction :
- SwissADME : Estimate logP (lipophilicity), solubility, and bioavailability.
- pkCSM : Predict blood-brain barrier permeability and CYP450 interactions.
- Case Example :
- N-methyl groups improve solubility (logP ~2.5) compared to non-methylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
